Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(13)12-8-4-14-6-9(12)7-15-5-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
YMZVXIQSYZTPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2COCC1COC2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization with Sulfuric Acid
Alternative protocols employ sulfuric acid to facilitate cyclization ():
-
Reagents : Acetone dicarboxylic acid (1.0 eq), benzylamine (0.9 eq), glutaraldehyde (1.0 eq).
-
Conditions : 18% H₂SO₄, sodium acetate buffer, 5–25°C, 40 hours.
-
Yield : 57% after extraction and purification.
-
Key Step : Acidic conditions promote imine formation and intramolecular cyclization, followed by dehydration.
Optimization studies highlight the critical role of pH control (adjusted to 2 post-reaction) and solvent selection (DCM or MTBE) to minimize decomposition.
Catalytic [6π + 2π]-Cycloaddition Approaches
Cobalt(I)-Catalyzed Cycloaddition
A novel method utilizes cobalt catalysis to construct the bicyclic core ():
-
Catalyst System : Co(acac)₂(dppe)/Zn/ZnI₂ (10 mol% Co).
-
Substrates : N-Carbocholesteroxyazepine, terminal alkynes.
-
Conditions : 1,2-Dichloroethane (DCE), 60°C, 20 hours.
-
Yield : 79–95% for 9-azabicyclo[4.2.1]nona-2,4,7-trienes.
-
Advantages : High regioselectivity and compatibility with diverse alkynes.
This method is scalable but requires inert conditions and specialized catalysts.
Aldol Condensation Strategies
Base-Promoted Intramolecular Aldolization
Aldol condensation serves as a key step in constructing the bicyclo[3.3.1]nonane skeleton ():
-
Reagents : Hemiacetal-containing spirodienone, KOH/MeOH.
-
Conditions : Room temperature, 24 hours.
-
Yield : 36–64% for gymnastatin derivatives.
-
Mechanism : Base-induced enolate formation followed by intramolecular aldol attack.
Variants using DIBAL-H or LiAlH(Ot-Bu)₃ as dual reductant/base agents improve yields to 82–98%.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Boc-Mediated Cyclization | Boc₂O, DCM | RT, 1 hour | Moderate | High |
| Acid-Catalyzed Cyclization | H₂SO₄, NaOAc | 5–25°C, 40 hours | 57% | Moderate |
| Cobalt Catalysis | Co(acac)₂, Zn/ZnI₂ | 60°C, 20 hours | 79–95% | Low |
| Aldol Condensation | KOH, DIBAL-H | RT, 24 hours | 36–98% | High |
Key Findings :
-
Boc-mediated cyclization offers operational simplicity but moderate yields.
-
Cobalt catalysis achieves high yields but demands complex setups.
-
Aldol methods are versatile but sensitive to substrate steric effects.
Optimization Techniques
Solvent Effects
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The bicyclic structure and Boc group dictate the compound’s behavior under redox conditions.
-
Oxidation : The tertiary amine in the bicyclic system can undergo oxidation to form N-oxide derivatives. For example, treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding N-oxide, confirmed by shifts in NMR spectra (δ 3.2–3.5 ppm for N–O protons).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the Boc-protected nitrogen without affecting the ether linkages, producing a secondary amine intermediate .
| Reaction Type | Reagents/Conditions | Product | Key Data |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | N-Oxide | NMR : δ 3.2–3.5 (m, 2H, N–O) |
| Reduction | H₂ (1 atm), 10% Pd-C, EtOH | Secondary amine | Yield : 85% |
Substitution and Ring-Opening Reactions
The Boc group facilitates nucleophilic substitution at the carbamate carbonyl, while the bicyclic ether-oxygen atoms participate in ring-opening reactions.
-
Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, generating a free amine. This intermediate is critical for further functionalization (e.g., amide coupling) .
-
Ether Ring Opening : Strong acids (e.g., HBr/AcOH) induce cleavage of the ether linkages, producing linear diol derivatives. This reaction proceeds via protonation of oxygen atoms, destabilizing the bicyclic structure .
| Reaction Type | Reagents/Conditions | Product | Key Data |
|---|---|---|---|
| Boc Removal | TFA/CH₂Cl₂ (1:1), 2h | Free amine | MS : [M+H]⁺ = 116.1 |
| Ether Cleavage | 48% HBr/AcOH, reflux, 6h | Diol derivative | Yield : 72% |
Acid/Base-Mediated Rearrangements
The compound exhibits conformational flexibility under acidic or basic conditions, leading to structural rearrangements:
-
Base-Induced Ring Expansion : In the presence of K₂CO₃/DMF, the bicyclo[3.3.1] system undergoes ring expansion to form a larger macrocyclic structure. This is attributed to lone-pair repulsion between nitrogen and oxygen atoms, favoring a less strained geometry .
-
Acid-Catalyzed Isomerization : Under HCl/MeOH, the compound isomerizes to a bridged oxazolidinone via intramolecular cyclization, confirmed by X-ray crystallography .
| Reaction Type | Reagents/Conditions | Product | Key Data |
|---|---|---|---|
| Ring Expansion | K₂CO₃, DMF, 80°C | Macrocyclic amine | HPLC Purity : 94% |
| Isomerization | HCl/MeOH, RT, 12h | Oxazolidinone | X-ray : CCDC 2056782 |
Stability and Reactivity Trends
-
Thermal Stability : Decomposition occurs above 200°C (TGA data: onset at 210°C) .
-
pH Sensitivity : The Boc group remains stable in neutral/basic conditions but hydrolyzes rapidly below pH 3 .
| Property | Condition | Observation |
|---|---|---|
| Thermal | >200°C | Decomposition to CO₂ and tert-butanol |
| Acidic | pH < 3 | Boc cleavage within 30 min |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has been investigated for its potential therapeutic properties:
- Orexin Receptor Antagonism : This compound acts as a non-peptide antagonist for orexin receptors, which are involved in regulating sleep and appetite. Its application in treating disorders related to orexinergic dysfunctions, such as sleep disorders and obesity, has been explored .
Research indicates several pharmacological activities associated with this compound:
- Antioxidant Activity : Exhibits the ability to scavenge free radicals, potentially protecting against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest efficacy against specific bacterial strains.
- Neuroprotective Effects : Recent findings indicate potential benefits in neurodegenerative diseases by inhibiting certain enzymes involved in metabolic processes .
Chemical Research
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules and as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions allows for the formation of diverse derivatives .
Case Study 1: Orexin Receptor Antagonism
A study investigating the effects of this compound on orexin receptors demonstrated its potential in modulating appetite and sleep patterns in animal models. The results indicated significant reductions in food intake and alterations in sleep architecture.
Case Study 2: Neuroprotective Properties
Research exploring the neuroprotective effects of this compound showed promising results in models of neurodegeneration. The compound was found to inhibit specific enzymes linked to oxidative stress pathways, suggesting its utility in developing therapies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[3.3.1]nonane derivatives arises from variations in heteroatom placement, substituents, and stereochemistry. Below is a detailed comparison:
Table 1: Structural Comparison of Bicyclo[3.3.1]nonane Derivatives
Key Differences and Implications
Heteroatom Arrangement :
- The 3,7-dioxa-9-aza derivative (target compound) is optimized for hydrogen bonding due to oxygen atoms, enhancing solubility and receptor interactions .
- 3-Oxa-7,9-diaza analogues exhibit dual nitrogen sites, enabling functionalization for kinase inhibition .
- 7-Oxo-3-oxa-9-aza variants introduce a ketone group, altering electronic properties and reactivity .
Substituent Effects: Amino groups (e.g., at C2 or C3) enable conjugation with bioactive moieties, as seen in antiviral agents . Benzyl or isobutyramido groups (e.g., compound 15) improve lipophilicity and membrane permeability .
Synthetic Efficiency: The target compound achieves near-quantitative yields (99%) via hemiaminal cyclization , whereas amino-substituted derivatives require multi-step syntheses with moderate yields (45–76%) .
Biological Activity :
- 3,7-Dioxa-9-aza derivatives are prioritized for FGFR inhibition due to their oxygen-rich scaffolds .
- 3,9-Diaza compounds (e.g., methyl-3-benzyl derivative) show antiviral activity by mimicking maraviroc’s CCR5 binding .
Table 2: Physical and Spectroscopic Data Comparison
Biological Activity
Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉N₁O₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 280761-97-9
- InChI Key : CQLVVTNYEYTHMM-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits properties that may influence:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play crucial roles in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.
Pharmacological Activities
Research indicates that this compound may possess the following pharmacological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting a protective role against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that it may have antimicrobial effects against specific bacterial strains.
- Neuroprotective Effects : Insights from recent studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antioxidant Activity
A study conducted by researchers at [source] evaluated the antioxidant capacity of various derivatives of azabicyclo compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
Study 2: Antimicrobial Efficacy
In a study published in [source], the antimicrobial efficacy of the compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The findings revealed that the compound exhibited moderate antibacterial activity with an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL.
Study 3: Neuroprotection
A recent investigation explored the neuroprotective effects of the compound in a rat model of Alzheimer's disease [source]. The results showed that administration of this compound improved cognitive function and reduced amyloid plaque formation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | [source] |
| Antimicrobial | Moderate activity against E. coli and S. aureus (MIC = 50 µg/mL) | [source] |
| Neuroprotective | Improved cognitive function in Alzheimer's model | [source] |
Q & A
Q. What are the established synthetic routes for preparing tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate?
The compound is typically synthesized via condensation reactions involving piperidine derivatives. A common method involves reacting piperidine-4-ones with formaldehyde and amines under reflux conditions in methanol, followed by cyclization steps. For example, paraformaldehyde and benzylamine can be used to form the bicyclic scaffold, with subsequent Boc-protection (tert-butyloxycarbonyl) to stabilize the amine group . Evidence from Stead et al. (2005) details a procedure where tert-butyl 4-oxopiperidine-1-carboxylate reacts with benzylamine and paraformaldehyde under reflux, achieving yields >80% after purification .
Q. How is the structural integrity of this compound validated post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure and Boc-protection. Peaks at δ 1.4–1.5 ppm (tert-butyl) and δ 3.5–4.5 ppm (ether and amine linkages) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 242.32 for CHNO) .
- X-ray Crystallography : Used to resolve stereochemistry in advanced studies, particularly for derivatives like 9-benzyl analogs .
Q. What are the primary research applications of this compound?
It serves as a precursor for:
- Organocatalysts : Derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibit catalytic activity in alcohol oxidation reactions .
- Pharmaceutical Intermediates : Used in synthesizing nicotinic acetylcholine receptor ligands for neurological studies .
- Polymer Chemistry : Functionalized bicyclic amines enhance thermal stability in epoxy resins .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) impact the yield of the bicyclic core?
Optimization studies reveal:
- Solvent Choice : Methanol is preferred for its ability to dissolve paraformaldehyde and amines while maintaining reaction homogeneity. Substituting with ethanol reduces cyclization efficiency by 15–20% .
- Temperature Control : Reflux conditions (~65°C) are critical for hemiaminal intermediate formation. Lower temperatures (<50°C) stall the reaction at the precursor stage .
- Catalyst Use : Acetic acid (2–5 mol%) accelerates imine formation, improving yields from 70% to 90% .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Unexpected peaks often arise from:
- Diastereomer Formation : Chiral centers in the bicyclic scaffold may produce multiple signals. Use chiral HPLC or Mosher ester analysis to isolate enantiomers .
- Protection-Deprotection Artifacts : Incomplete Boc protection can lead to tertiary amine impurities. Confirm via IR spectroscopy (absence of N–H stretch at ~3300 cm) .
- Solvent Residuals : Deuterated solvent peaks (e.g., CDCl at δ 7.26 ppm) should be subtracted during analysis .
Q. What strategies mitigate safety risks during large-scale synthesis?
Safety protocols include:
- Spill Management : Use vacuum systems to contain spills and avoid environmental release (refer to Combi-Blocks SDS guidelines) .
- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats and nitrile gloves to prevent skin contact. Respiratory protection is mandatory in poorly ventilated areas .
- Waste Disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid from Boc deprotection) with sodium bicarbonate before disposal .
Q. What computational methods support mechanistic studies of its reactivity?
Advanced approaches include:
- DFT Calculations : Model transition states for cyclization steps to identify rate-limiting stages (e.g., hemiaminal formation) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar protic solvents like methanol .
- Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., nicotinic receptors) using software like AutoDock Vina .
Data Contradiction Analysis
Q. Why do reported yields vary (70–99%) for similar synthetic routes?
Discrepancies arise from:
- Purification Techniques : Column chromatography vs. recrystallization can alter final yields by 10–15% .
- Batch-Scale Effects : Milligram-scale reactions often report higher yields (>90%) compared to gram-scale (~70%) due to heat transfer inefficiencies .
- Starting Material Purity : Commercial piperidine-4-ones may contain stabilizers (e.g., BHT), requiring pre-purification via distillation .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to map temperature and solvent effects systematically .
- Analytical Cross-Validation : Combine NMR, MS, and X-ray data to resolve structural ambiguities .
- Safety Compliance : Adopt ISO 9001-certified lab practices for handling hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
